molecular formula C22H22FN3O4S B2893469 N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899968-71-9

N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Katalognummer B2893469
CAS-Nummer: 899968-71-9
Molekulargewicht: 443.49
InChI-Schlüssel: SKPYFTDHZSXFDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as Compound 1, is a novel small molecule that has shown promising results in scientific research applications. This compound was first synthesized in 2014 by a team of researchers at a pharmaceutical company in China. Since then, it has been studied extensively for its potential use in various fields of research, including cancer therapy and neuroprotection.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A novel series of compounds, including those related to the specified chemical structure, has been synthesized and evaluated for antitumor activities. The studies revealed that certain derivatives exhibit significant antitumor properties, with activities comparable to or higher than standard drugs against lung, CNS, and breast cancer cell lines. Molecular docking studies further supported these findings by showing potential modes of binding with target enzymes like EGFR kinase, indicating these compounds' roles in cancer therapeutics (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Anticonvulsant Activities

Compounds bearing a structure similar to the one of interest have been synthesized and evaluated for their anticonvulsant activities. These studies have led to the identification of derivatives that exhibit promising analgesic and anticonvulsant properties, providing insights into the structural requirements for maximal activity against seizures induced in mice models. These findings suggest the potential of these compounds in the development of new anticonvulsant drugs (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Antibacterial and Antifungal Activities

New derivatives of the chemical structure under consideration have been synthesized and assessed for their antibacterial and antifungal activities. Certain derivatives showed excellent in vitro activity against various bacterial and fungal strains, highlighting their potential as lead compounds for the development of new antimicrobial agents. These findings contribute to the ongoing search for novel treatments against resistant microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Imaging Agents and Diagnostic Tools

Research into the synthesis of fluorinated compounds related to the specified chemical structure has led to the development of potential radioligands for imaging histamine H3 receptors, indicating their utility in clinical PET studies for diagnosing and studying neurological disorders. These compounds' synthesis and evaluation emphasize their potential in enhancing the diagnostic capabilities of PET imaging (Iwata, Horváth, Pascali, Bogni, Yanai, Kovács, & Ido, 2000)

Photochemical and Photovoltaic Applications

Investigations into the spectroscopic properties and quantum mechanical studies of benzothiazolinone acetamide analogs, which share structural similarities with the compound of interest, have shown potential applications in photovoltaic efficiency modeling. These compounds exhibit good light harvesting efficiency and free energy of electron injection, suggesting their utility as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activities have been explored, providing valuable insights for potential applications in optical devices (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-28-18-10-15(11-19(29-2)22(18)30-3)17-8-9-21(26-25-17)31-13-20(27)24-12-14-4-6-16(23)7-5-14/h4-11H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPYFTDHZSXFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.